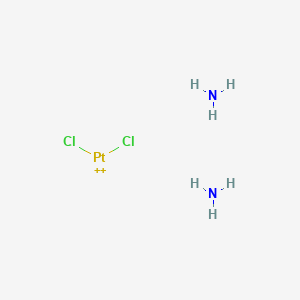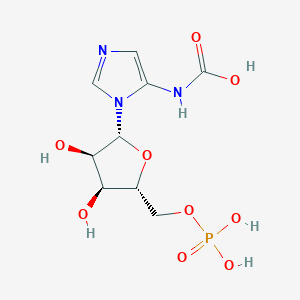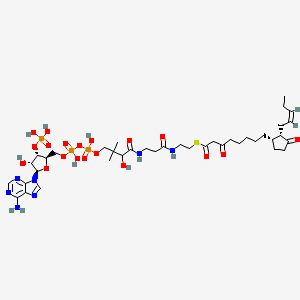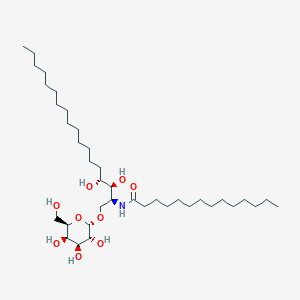![molecular formula C15H14ClN3O4S B1261086 (6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1261086.png)
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Synthesis of Derivatives : Studies have focused on synthesizing various derivatives of this compound, exploring its chemical versatility and potential applications. For example, Deng Fu-li (2007) synthesized a benzhydryl ester derivative with an 84.6% yield, demonstrating the compound's adaptability for different chemical modifications (Deng Fu-li, 2007).
NMR Characterization : Lorena Blau et al. (2008) reported the complete NMR characterization of a cephalosporin derivative, showcasing the compound's suitability for detailed structural analysis using NMR techniques (Blau et al., 2008).
Vibrational Spectroscopic Studies : M. Ramalingam et al. (2011) conducted vibrational spectroscopic studies, indicating the compound's potential in microscopic nonlinear optical behavior and charge transfer mechanisms (Ramalingam et al., 2011).
Pharmaceutical Research
Antibacterial Activity : Novel β-lactam derivatives containing this compound have been synthesized and tested for antibacterial activity, with significant in vitro effects against various bacteria, highlighting its potential in developing new antibacterial agents (Shrivastava et al., 2014).
Antifungal and Antibacterial Derivatives : N. Sharma et al. (2010) synthesized newer cephlosporin derivatives of the compound and evaluated their antifungal and antibacterial activities, indicating its relevance in producing potent bactericidal agents (Sharma et al., 2010).
Prodrug Synthesis : Jiang Huan-feng (2007) synthesized Ceftizoxime alapivoxil from the compound, contributing to the development of prodrugs in pharmaceutical applications (Jiang Huan-feng, 2007).
Structural and Electrochemical Studies
Hydrogen-Bonding Network Analysis : J. Zachara et al. (2005) analyzed the hydrogen-bonding network in a related compound, contributing to the understanding of its structural properties in biological and chemical contexts (Zachara et al., 2005).
Corrosion Inhibition Efficiency : J. Aldana-González et al. (2015) evaluated the compound's efficiency as a corrosion inhibitor, revealing its potential in industrial applications, particularly in protecting metals in acidic environments (Aldana-González et al., 2015).
Propriétés
Nom du produit |
(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
|---|---|
Formule moléculaire |
C15H14ClN3O4S |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
(6R)-7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9?,10?,14-/m1/s1 |
Clé InChI |
QYIYFLOTGYLRGG-RPFQZYLTSA-N |
SMILES isomérique |
C1C(=C(N2[C@H](S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Amino-thiazol-4-yl)-1-(1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1261003.png)



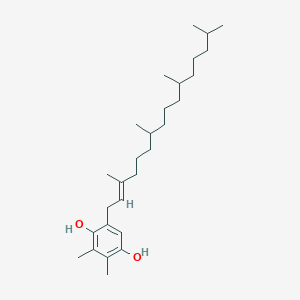
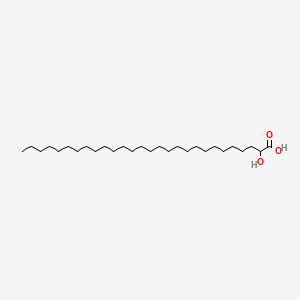


![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)
